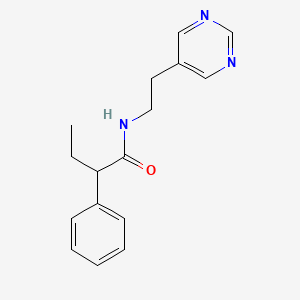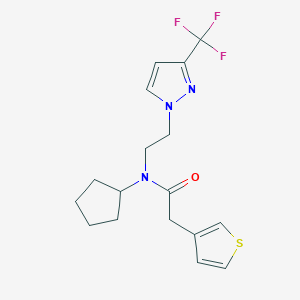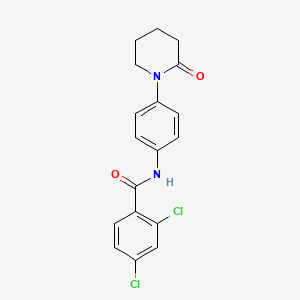
2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented . Pyrimidine moieties are known to exhibit a wide range of pharmacological activities and are often used in medicinal chemistry .Scientific Research Applications
Synthesis and Cyclization Reactions
One area of application involves the synthesis and cyclization reactions of pyrazolopyrimidinyl keto-esters and their enzymatic activity. Compounds synthesized through these reactions have shown potent effects on increasing the reactivity of cellobiase, highlighting their potential in enzymatic catalysis and pharmaceutical applications (Mohamed Abd & Gawaad Awas, 2008).
Structural and Electronic Properties
Research on 4,6-disubstituted 2-amino-5-formylpyrimidines has revealed diverse ring conformations, polarized electronic structures, and hydrogen-bonded assemblies across various dimensions. These findings are crucial for understanding the structural basis of molecular interactions and designing molecules with specific properties (Lina M. Acosta et al., 2013).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, showing promise as therapeutic agents. Such compounds offer insights into the design of new drugs with targeted action against cancer and inflammation (A. Rahmouni et al., 2016).
Anticonvulsant Activity
The design and synthesis of hybrid compounds from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides have demonstrated broad spectra of anticonvulsant activity. These findings are valuable for the development of new antiepileptic drugs (K. Kamiński et al., 2015).
Microwave-Assisted Synthesis
The use of microwave irradiation for the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential showcases an efficient method for producing bioactive compounds. This technique represents an advance in synthetic organic chemistry, enabling rapid and efficient compound synthesis (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Safety and Hazards
Future Directions
The future directions for research on “2-phenyl-N-(2-(pyrimidin-5-yl)ethyl)butanamide” could involve further exploration of its potential pharmacological activities . For example, similar compounds have been identified as potent and ion channel selective inhibitors with robust efficacy in preclinical studies .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrimidine core, such as this one, have been found to exhibit a wide range of biological activities . They are known to interact with various enzymes and receptors, playing crucial roles in numerous biological processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target proteins .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways, including dna synthesis, signal transduction, and various metabolic processes .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .
Properties
IUPAC Name |
2-phenyl-N-(2-pyrimidin-5-ylethyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-2-15(14-6-4-3-5-7-14)16(20)19-9-8-13-10-17-12-18-11-13/h3-7,10-12,15H,2,8-9H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGOBJFGEWKZKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CN=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-yl)-5-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2369689.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2369691.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2369694.png)


![2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2369698.png)
![(E)-1-ethyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2369699.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2369700.png)
![N-(2-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2369701.png)

![1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2369704.png)
![N-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide](/img/structure/B2369706.png)

